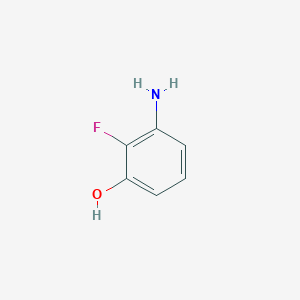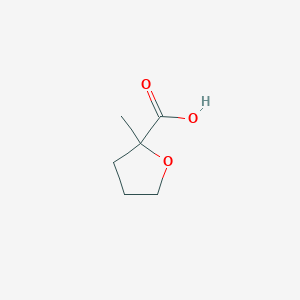
2-甲基四氢呋喃-2-羧酸
概述
描述
2-Methyltetrahydrofuran-2-carboxylic acid (2-MTHFCA) is a chemical compound that has been studied for its potential applications in a variety of scientific fields. 2-MTHFCA is a cyclic carboxylic acid that has been found to possess a wide range of biochemical and physiological effects.
科学研究应用
1. 生物质衍生化学和溶剂应用2-甲基四氢呋喃衍生自生物质,是有机化学中重要的溶剂。它已有效地用于涉及非贵金属催化剂的一锅转化工艺中,将糠醛转化为 2-甲基四氢呋喃。该工艺涉及在单个反应器中进行两级填充,由路易斯酸位点催化,并提供了对反应途径和机理的见解,从而增强了 2-甲基四氢呋喃催化剂的未来设计 (Liu 等人,2020)。
2. 糠酸的萃取2-甲基四氢呋喃已显示出作为溶剂从稀水溶液中萃取糠酸的潜力。它在连续逆流柱中的高分配系数值和性能表明它适用于萃取其他低分子量酸,例如甲酸或乳酸 (Laitinen 等人,2016)。
3. 生物燃料化合物和绿色溶剂2-甲基四氢呋喃被认为是一种有吸引力的基于生物质的平台化学品,具有作为生物燃料化合物的潜力。它可以由生物基糠酸和 γ-戊内酯合成。研究集中在 Ru/C 上 γ-戊内酯氢化的反应条件优化以及随后转化为 2-甲基四氢呋喃 (Al-Shaal 等人,2014)。
4. 磷脂酰丝氨酸的合成2-甲基四氢呋喃已被用作酶介导的转磷脂酰化的反应介质,用于合成磷脂酰丝氨酸。这一应用突出了其在生物合成过程中的效率和环境友好性 (Duan & Hu, 2013)。
5. 有机金属化学2-甲基四氢呋喃中碱性有机金属试剂的稳定性使其适用于涉及这些敏感物质的工艺,包括不对称转化。它被认为是有机金属转化中的环保替代品 (Monticelli 等人,2016)。
6. 固相肽合成中的绿色溶剂2-甲基四氢呋喃已被提议作为固相肽合成中的绿色替代溶剂,特别是用于在整体脱保护后掺入第一个氨基酸和肽沉淀,因为它对人类健康和环境的风险较小 (Al Musaimi 等人,2018)。
7. 生物催化中的不对称还原它已被用于不对称还原水不溶性手性酮的共溶剂体系中,展示了其作为生物催化中传统有机溶剂的环保替代品的潜力 (Tian 等人,2017)。
8. 双相反应中二氯甲烷的替代品2-甲基四氢呋喃由于其溶剂极性和路易斯碱强度而被认为是双相反应中二氯甲烷的良好替代品 (Aycock, 2007)。
9. 两亲共聚物的合成它用于通过串联聚合合成两亲共聚物。在这些过程中使用 2-甲基四氢呋喃展示了其多功能性和减少与药用级聚合物合成相关的环境负担的潜力 (Englezou 等人,2020)。
10. 区域选择性酶促酰化生物质衍生的 2-甲基四氢呋喃已用于核苷的区域选择性酰化,与其他溶剂相比,显示出增强的催化活性和热稳定性,突出了其在可持续和更绿色的生物催化过程中的潜力 (Gao 等人,2012)。
11. 糠酸转化为 2-甲基四氢呋喃研究表明,使用双金属催化剂可以轻松地将糠酸转化为 2-甲基四氢呋喃,展示了可持续化学过程的潜力 (Mizugaki 等人,2016)。
12. 分析和质量控制2-甲基四氢呋喃已使用毛细管气相色谱法进行分析,以对其生产过程进行质量控制,展示了其作为有机中间体和溶剂的重要性 (Hu-ku, 2015)。
13. 钌催化的烯烃复分解已经探索了 2-甲基四氢呋喃在钌催化剂烯烃复分解中的应用,表明其适用于此类反应的经典溶剂替代 (Smolen 等人,2014)。
14. 在更绿色的溶剂中的酶促酰化2-甲基四氢呋喃(THF 的更绿色替代品)中的核苷酶促酰化显示出优异的区域选择性和分析产率,证明了其在生物转化中的功效 (Simeó 等人,2009)。
15. 在有机化学中的广泛应用2-甲基四氢呋喃的性质使其适用于涉及有机金属、有机催化、生物转化和加工木质纤维素材料的合成,表明其在有机化学中的广泛用途 (Pace 等人
安全和危害
未来方向
There is a continuous interest in the synthetic community operating at academic and industrial levels towards 2-Methyltetrahydrofuran . The use of non-toxic, inexpensive Earth-abundant 3d metal catalysts as well as alternative energy sources are particularly attractive for environmentally benign transformations . The conversion of lignocellulosic biomass to levulinic acid is also a promising area of research .
作用机制
Target of Action
2-Methyltetrahydrofuran-2-carboxylic acid (2-MTHF-COOH) is a derivative of 2-Methyltetrahydrofuran (2-MTHF), which is a vital sugar-derived platform chemical It’s known that 2-mthf and its derivatives have been introduced into compounds with pharmaceutical applications .
Mode of Action
It’s known that 2-mthf and its derivatives interact with their targets through chemical reactions, often serving as solvents or reagents in these processes . The specific interactions would depend on the nature of the target and the reaction conditions.
Biochemical Pathways
It’s known that 2-mthf can be derived from biomass resources such as levulinic acid . This suggests that the compound may play a role in the biochemical pathways related to biomass conversion and furan-based chemical synthesis .
Pharmacokinetics
2-MTHF is known for its high boiling point and low melting point, which allows it to be used in a wide range of temperatures
Result of Action
It’s known that 2-mthf and its derivatives have been used in the synthesis of various pharmaceutical compounds . Therefore, the results of 2-MTHF-COOH’s action would likely depend on the specific reactions it’s involved in and the targets it interacts with.
Action Environment
The action of 2-MTHF-COOH can be influenced by various environmental factors. For instance, 2-MTHF is known to form a glassy solid at low temperatures, making it a useful solvent for spectroscopic studies at temperatures as low as -196°C . Additionally, 2-MTHF is more stable and less volatile than other furan-based compounds, making it suitable for use as a motor fuel . These properties suggest that the action, efficacy, and stability of 2-MTHF-COOH could also be influenced by environmental factors such as temperature and pressure.
生化分析
Biochemical Properties
2-Methyltetrahydrofuran-2-carboxylic acid plays a significant role in biochemical reactions. It is a vital sugar-derived platform chemical used as a green solvent, fuel additive, or as the starting material for synthesizing downstream chemicals such as dienes, pentane, and 2-pentanone
Cellular Effects
Its parent compound, 2-Methyltetrahydrofuran, is known to be a highly flammable, mobile liquid
Molecular Mechanism
It’s known that 2-Methyltetrahydrofuran can act as a Lewis base in organometallic reactions
Metabolic Pathways
It’s known that 2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural
属性
IUPAC Name |
2-methyloxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAQMYIZDJCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390378 | |
| Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61449-65-8 | |
| Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
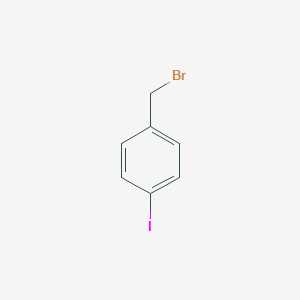

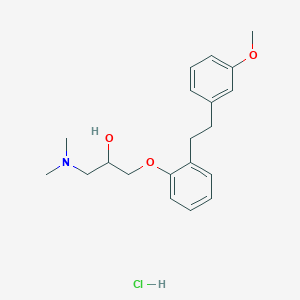
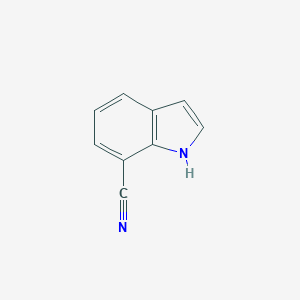
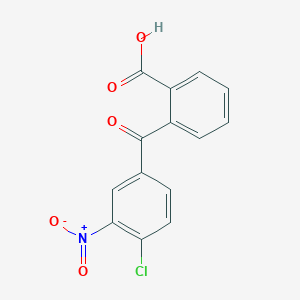
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)

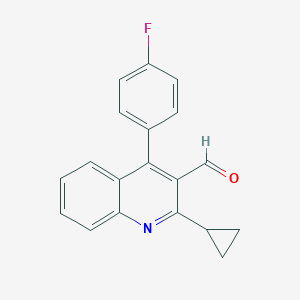
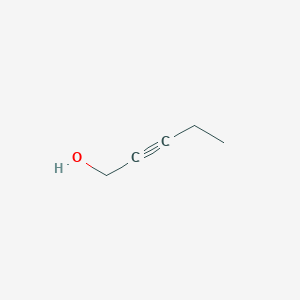
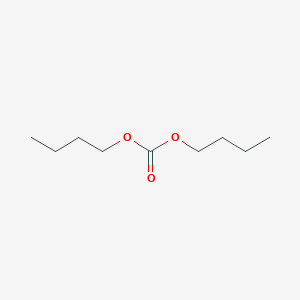
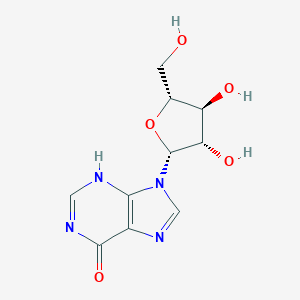
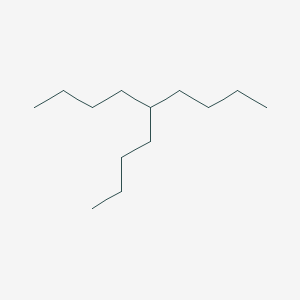
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
